2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by its molecular structure, which includes a chlorinated benzamide core and a dipropylsulfamoyl phenyl group. This compound is often used in research due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dipropylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cytosolic phospholipase A2α, by binding to their active sites. This inhibition can lead to a decrease in the production of inflammatory mediators, making it a potential candidate for anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide
- 2-chloro-N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)benzamide
Uniqueness
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the dipropylsulfamoyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H23ClN2O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-13-22(14-4-2)26(24,25)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI Key |
JUDMKCUKPABDDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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